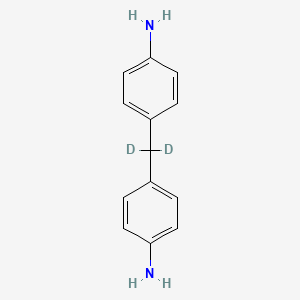

4,4'-Methylene-D2-dianiline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-aminophenyl)-dideuteriomethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRVSVVVWCFQMG-KNXIQCGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Methylene D2 Dianiline

Strategies for Deuterium (B1214612) Incorporation at the Methylene (B1212753) Bridge

The introduction of deuterium into the methylene position can be accomplished through several distinct synthetic strategies. These methods range from the straightforward use of deuterated C1 precursors in well-established condensation reactions to more complex catalytic exchange or reductive pathways.

The most direct and widely employed method for synthesizing 4,4'-Methylene-D2-dianiline is based on the standard industrial production of MDA, which involves the acid-catalyzed condensation of aniline (B41778) with formaldehyde (B43269). nih.govcdc.govwikipedia.org In this approach, the protium-containing formaldehyde (HCHO) is replaced with a deuterated equivalent.

The reaction proceeds by adding aniline to an acid, such as hydrochloric acid, to form the aniline salt. google.com Subsequently, a deuterated formaldehyde source is introduced at a controlled temperature. The condensation product then undergoes rearrangement upon heating to form the final this compound. google.com The primary deuterated precursors used for this purpose are formaldehyde-d2 (DCDO) or its polymeric form, paraformaldehyde-d2. These reagents ensure that the methylene bridge is formed with deuterium atoms from the outset, leading to high levels of isotopic enrichment.

| Deuterated Precursor | Chemical Formula | Typical Isotopic Purity | Key Advantages |

| Formaldehyde-d2 | DCDO | >98 atom % D | Direct incorporation, high efficiency, follows established industrial processes. |

| Paraformaldehyde-d2 | (DCDO)n | >98 atom % D | Solid, stable source of DCDO, easier to handle and store than gaseous formaldehyde. |

This table presents common deuterated precursors for the synthesis of this compound, highlighting their typical isotopic purity and advantages in synthetic applications.

An alternative strategy for deuterium incorporation is through post-synthetic modification of 4,4'-methylenedianiline via catalytic hydrogen-deuterium (H/D) exchange. This method involves treating the unlabeled compound with a deuterium source, typically deuterium oxide (D2O) or deuterium gas (D2), in the presence of a catalyst. youtube.com

This approach is particularly attractive for late-stage labeling but presents challenges in achieving selectivity for the methylene bridge C-H bonds over the aromatic C-H or amine N-H bonds. youtube.com Transition metal complexes, including those based on palladium, platinum, iron, or rhodium, are often investigated for their ability to catalyze H/D exchange. nih.govthieme-connect.de The mechanism generally involves the reversible activation of C-H bonds by the metal center. academie-sciences.fr For selective deuteration of the methylene bridge, the catalyst must preferentially interact with these C(sp³)–H bonds. While challenging, catalyst and ligand design can influence this selectivity.

| Catalyst Type | Deuterium Source | General Conditions | Selectivity Considerations |

| Heterogeneous (e.g., Pt/C, Pd/C) | D2 gas or D2O | Elevated temperature and pressure | Can lead to over-deuteration, including aromatic rings. youtube.com |

| Homogeneous (e.g., Iron or Rhodium complexes) | D2O, Benzene-d6 | Mild temperatures (50-120 °C) | Ligand environment can be tuned to enhance selectivity for specific C-H bonds. nih.gov |

This interactive table summarizes potential catalytic systems for H/D exchange on 4,4'-methylenedianiline, outlining the deuterium source, typical conditions, and key challenges related to selectivity.

A third synthetic route involves the reductive deuteration of a suitable precursor that already contains the two aniline moieties linked by a functional group that can be reduced to a deuterated methylene group. A prime candidate for this approach is the reduction of 4,4'-diaminobenzophenone.

In this pathway, the central carbonyl group (C=O) of 4,4'-diaminobenzophenone is converted to a deuterated methylene group (CD2). This can be achieved through methods such as a Wolff-Kishner or Clemmensen reduction using deuterated reagents. A more direct catalytic approach involves the hydrogenation of the carbonyl group with deuterium gas (D2) over a heterogeneous catalyst like palladium on carbon (Pd/C), which would first form a deuterated alcohol intermediate that is subsequently reduced to the methylene group. Alternatively, chemical reducing agents such as sodium borodeuteride (NaBD4) can be used to form the alcohol, followed by a deoxygenation step. This multi-step process offers a viable, albeit less direct, alternative to the formaldehyde condensation method.

Optimization of Reaction Conditions for Isotopic Enrichment and Yield

Regardless of the synthetic strategy chosen, the optimization of reaction parameters is critical to maximize both the chemical yield of the final product and the level of isotopic enrichment, while minimizing side-product formation.

In the synthesis of MDA via formaldehyde and aniline condensation, temperature and acid catalysis are crucial variables. nih.gov The initial condensation is typically performed at lower temperatures (below 40-50°C), while the subsequent rearrangement to form the final product requires higher temperatures, often in the range of 60-110°C. nih.govgoogle.com

For the deuterated synthesis using formaldehyde-d2, these temperature profiles must be carefully controlled. The primary goal is to ensure the reaction proceeds to completion without promoting side reactions or potential (though generally minimal for stable C-D bonds) H/D back-exchange with any residual protic sources. The acid catalyst, typically HCl, is essential for activating the formaldehyde and facilitating the electrophilic aromatic substitution on the aniline rings. tum.de The concentration and type of acid can influence reaction rates and the isomeric distribution of the product. Using a deuterated acid like DCl in a deuterated solvent system can further help maintain a high level of isotopic purity throughout the process.

| Parameter | Effect on Yield | Effect on Isotopic Enrichment | General Recommendation |

| Temperature (Rearrangement) | Increases with temperature up to an optimum, then decreases due to side products. | Generally stable; very high temperatures could potentially compromise enrichment if protic impurities are present. | 60–100°C |

| Acid Concentration | A stoichiometric amount of acid catalyst is necessary for high conversion. | Higher acid concentration ensures efficient catalysis, protecting the incorporated deuterium. | ~1.0 mole of acid per mole of aniline initially. google.com |

This table outlines the effects of temperature and acid catalysis on the yield and isotopic enrichment during the synthesis of this compound via the deuterated precursor method.

Solvent choice is paramount in any deuteration reaction to preserve the isotopic label. In the condensation reaction, where aqueous formaldehyde is often used, substituting the water solvent with deuterium oxide (D2O) is critical. This prevents the loss of deuterium from the formaldehyde-d2 precursor via exchange and ensures that the reaction environment is isotopically consistent.

The stoichiometry of the reactants also plays a significant role. In the industrial synthesis of MDA, an excess of aniline relative to formaldehyde is commonly used. google.com A molar ratio of aniline to formaldehyde of 3:1 or higher can improve the selectivity for the desired 4,4'-isomer over other isomers (e.g., 2,4'-MDA) and higher molecular weight oligomers. google.com This principle holds for the deuterated synthesis, where maximizing the yield of the specific this compound isomer is a primary objective.

| Parameter | Effect on Yield and Purity | Effect on Isotopic Enrichment | General Recommendation |

| Solvent | Aprotic or deuterated protic solvents are preferred. | Using D2O instead of H2O is essential to prevent H/D exchange and maintain high enrichment. | D2O for aqueous reactions. |

| Aniline/Formaldehyde-d2 Molar Ratio | Higher ratios (e.g., >3) favor the formation of the 4,4'-isomer and reduce polymer formation. google.com | Stoichiometry does not directly impact enrichment but affects the yield of the desired deuterated product. | >3:1 |

This table details the influence of solvent selection and reagent stoichiometry on the synthesis of this compound, emphasizing conditions that favor high yield and isotopic purity.

Control of Isomeric Purity in Deuterated Methylenedianiline Synthesis

A significant challenge in the synthesis of this compound is the concurrent formation of other isomers, primarily 2,4'-Methylene-D2-dianiline and 2,2'-Methylene-D2-dianiline, as well as higher molecular weight oligomers cdc.govtum.de. The relative proportions of these isomers are highly dependent on the reaction conditions. Achieving high isomeric purity of the 4,4'-isomer is crucial for its subsequent applications, particularly in the production of high-performance polymers. The control of isomeric purity is managed through careful manipulation of reaction parameters and subsequent purification steps.

Several key factors influence the isomeric distribution of the product mixture:

Aniline to Formaldehyde Molar Ratio: A higher molar ratio of aniline to formaldehyde is generally favored to enhance the selectivity towards the 4,4'-isomer researchgate.net. An excess of aniline helps to minimize the formation of higher oligomers and favors the formation of the thermodynamically more stable 4,4'-isomer. Thermodynamic simulations have suggested that an optimized molar ratio of aniline to formaldehyde is 3:1 to reduce by-products and simplify the separation of unreacted aniline researchgate.net.

Reaction Temperature: The reaction temperature plays a critical role in controlling the kinetics and thermodynamics of the isomerization process. Higher reaction temperatures can lead to an equilibrium mixture with a higher proportion of the 4,4'-isomer. However, excessively high temperatures can also promote the formation of undesirable by-products. The condensation reaction is typically carried out at a lower temperature (around 60-100 °C), followed by a higher temperature rearrangement step (100-160 °C) to favor the formation of the 4,4'-isomer researchgate.net.

Acid Catalyst: The type and concentration of the acid catalyst significantly impact the reaction rate and the isomer distribution. While hydrochloric acid is commonly used, research has explored the use of solid acid catalysts, such as zeolites, to improve selectivity and simplify catalyst separation researchgate.net. Y-zeolites, for instance, have demonstrated higher selectivity to 4,4'-MDA compared to β-zeolites, albeit with lower catalytic activity researchgate.net. The acidity and pore structure of the zeolite are critical parameters influencing its catalytic performance and selectivity researchgate.net.

Table 1: Effect of Catalyst on Isomer Ratio in Methylenedianiline Synthesis

| Catalyst | 4,4'-MDA Selectivity (%) | Reference |

|---|---|---|

| Y-zeolite | High | researchgate.net |

| β-zeolite | Moderate | researchgate.net |

| ZSM-5-zeolite | Low | researchgate.net |

Purification: Following the synthesis, the crude product mixture, which contains the desired this compound along with other isomers and oligomers, must be purified. A common industrial method for isolating the 4,4'-isomer is through crystallization of its hydrochloride salt. By carefully controlling the amount of hydrochloric acid used (typically between 0.4 to less than 1.0 mole per mole of 4,4'-methylenedianiline), a purified hydrochloride salt of the 4,4'-isomer can be selectively crystallized from the aqueous mixture, leaving the other isomers in the mother liquor google.com. The purified salt can then be neutralized to yield the free base of this compound with high isomeric purity. Commercially available high-purity 4,4'-MDA can reach assays of 97-99% epa.gov.

Table 2: Research Findings on Factors Affecting 4,4'-MDA Selectivity

| Factor | Condition | Effect on 4,4'-MDA Selectivity | Reference |

|---|---|---|---|

| Aniline/Formaldehyde Molar Ratio | Increased from 2:1 to 5:1 | Increased | researchgate.net |

| Reaction Temperature | Increased from 80°C to 120°C | Increased | researchgate.net |

Through the strategic use of deuterated formaldehyde and the meticulous control of reaction conditions and purification processes, it is possible to synthesize this compound with a high degree of both isotopic and isomeric purity.

Elucidation of Reaction Mechanisms Involving 4,4 Methylene D2 Dianiline

Mechanistic Studies of Formation Reactions of Methylene-Bridged Systems

The industrial synthesis of 4,4'-methylenedianiline (MDA) is a cornerstone of the polyurethane industry, as it serves as a primary precursor to methylene (B1212753) diphenyl diisocyanate (MDI). nih.govchemicalbook.com The reaction typically involves the acid-catalyzed condensation of aniline (B41778) and formaldehyde (B43269). wikipedia.org Understanding the molecular mechanism of this process is crucial for optimizing reaction conditions to favor the formation of the desired 4,4'-isomer and minimize side reactions. nih.govresearchgate.net Computational and kinetic studies have been employed to elucidate the complex reaction network. nih.govrsc.org

The formation of 4,4'-methylenedianiline from aniline and formaldehyde in an acidic medium proceeds through a multi-step mechanism. nih.gov While the use of deuterated formaldehyde (D₂CO) does not alter the fundamental pathway, it introduces a deuterium (B1214612) label at the methylene bridge, creating 4,4'-Methylene-D2-dianiline. The reaction is kinetically complex and involves several key intermediates. researchgate.net

The process is initiated by the reaction of aniline with formaldehyde to produce N-hydroxymethyl aniline. nih.gov In the presence of an acid catalyst (like HCl), this intermediate rapidly dehydrates to form a reactive N-methylidene anilinium ion. nih.gov This electrophilic species then reacts with another aniline molecule.

Two principal mechanisms have been proposed for the subsequent steps nih.gov:

The PABA Pathway : The N-methylidene anilinium ion reacts with aniline to form N-(p-aminobenzyl)aniline (PABA). This intermediate then undergoes an acid-catalyzed rearrangement. The protonated PABA dissociates into aniline and a 4-aminobenzylium ion, which then rapidly attacks another aniline molecule at the para position to yield the final product, 4,4'-MDA. nih.gov

The Aminal Pathway : An alternative mechanism suggests that N-hydroxymethylaniline reacts with aniline to first form an N,N'-diphenylmethylenediamine, also known as an aminal. nih.govrsc.org The protonation of one of the aminal's nitrogen atoms activates a C-N bond, facilitating a rearrangement to form PABA, which then proceeds as described above. nih.gov

Quantum chemical modeling suggests a mechanism consisting of eight consecutive elementary reaction steps, highlighting the complexity of the process. nih.gov Kinetic studies on related systems have shown that the formation of the benzyl alcohol equivalent (or the corresponding carbonium ion) is often the rate-determining step. researchgate.net

Table 1: Key Intermediates in the Acid-Catalyzed Formation of 4,4'-Methylenedianiline

| Intermediate Name | Role in Reaction Pathway | Reference |

|---|---|---|

| N-hydroxymethylaniline | Initial product of aniline and formaldehyde condensation. | nih.gov |

| N-methylidene anilinium ion | Reactive electrophile formed by dehydration of N-hydroxymethylaniline. | nih.gov |

| N,N'-diphenylmethylenediamine (Aminal) | Intermediate formed from N-hydroxymethylaniline and aniline; precursor to PABA. | nih.govrsc.org |

| N-(p-aminobenzyl)aniline (PABA) | Key intermediate that rearranges to form the final product. | nih.gov |

| 4-Aminobenzylium ion | Electrophilic species formed from the decomposition of PABA. | nih.gov |

A significant challenge in MDA synthesis is controlling the regioselectivity. Besides the desired 4,4'-MDA, other isomers such as 2,4'-MDA and 2,2'-MDA are also formed. researchgate.net The formation of these isomers occurs through competing reaction pathways. For instance, the electrophilic attack of the 4-aminobenzylium ion or a related species can occur at the ortho position of the aniline molecule, leading to the formation of 2,4'-MDA. nih.gov Thermodynamic analysis indicates that the formation of 2,4'-MDA is a plausible side reaction that proceeds through a low-lying transition state. nih.gov

Deuterium atom migration is pertinent in the context of acid-catalyzed H-D exchange on the aromatic rings of the aniline reactants and intermediates. In strongly acidic deuterated media (e.g., using DCl or D₂SO₄), the hydrogen atoms on the aromatic rings, particularly at the ortho and para positions activated by the amino group, can exchange with deuterium from the solvent. nih.govyoutube.com This process occurs via a standard electrophilic aromatic substitution (EAS) mechanism, where a deuteron (D⁺) acts as the electrophile. youtube.com This implies that during the synthesis of this compound in a deuterated acidic solvent, deuterium atoms can be incorporated not only at the methylene bridge but also onto the aromatic rings. Deuterium labeling studies on other primary amine reactions have also suggested that hydrogen/deuterium atoms from the amine (NH₂) can be transferred during the reaction, although this is often sensitive to the presence of water. nih.gov

Deuterium Kinetic Isotope Effects (DKIE) in Chemical Transformations

The replacement of a hydrogen atom with its heavier isotope, deuterium, can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org Because deuterium is twice as heavy as protium, the C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. wikipedia.orglibretexts.org Consequently, reactions involving the cleavage of a C-H bond in the rate-determining step are typically 6-10 times faster than the corresponding reaction with a C-D bond. wikipedia.org This effect, specifically the ratio of rate constants kH/kD, is a powerful tool for elucidating reaction mechanisms and the nature of transition states. columbia.edulibretexts.org

Deuterium substitution can influence the dynamics of ultrafast intermolecular electron transfer (ET) processes involving aromatic amines. Studies using femtosecond fluorescence up-conversion have investigated ET from aniline (AN) to excited coumarin dyes. acs.org When the amino hydrogens of aniline were replaced with deuterium (AN-d2), a reduction in the ET rate constant was observed. acs.org

Table 2: Effect of Isotopic Substitution on Intermolecular Electron Transfer (ET)

| System Studied | Observation | Inferred Cause | Reference |

|---|---|---|---|

| ET from amino-deuterated aniline (AN-d2) to excited coumarin dyes | Reduction in ET rate constants. | Reduction in the driving force for the ET process. | acs.org |

| ET from N-methyl-deuterated N,N-dimethylaniline (DMA-d6) | No significant isotope effect observed. | Absence of amino-group hydrogen bonding. | acs.org |

| ET to deuterated coumarins (7-amino group deuterated) | No change observed in ET dynamics. | Isotopic substitution on the acceptor has minimal effect in this system. | acs.org |

Solvation dynamics refers to the process of solvent reorganization around a solute molecule following a change in the solute's electronic state, such as after photoexcitation. rsc.org This relaxation process is critical in determining the rates of many chemical reactions in solution, including electron transfer. acs.org

The deuterium isotope effect can extend to solvation dynamics, particularly in protic systems like aromatic amines where hydrogen bonding is significant. As established in electron transfer studies, replacing the N-H protons of aniline with deuterons alters the intermolecular hydrogen bonding network. acs.org Since solvation dynamics are governed by the collective motion and reorientation of solvent molecules, any change in the intermolecular forces, such as hydrogen bond strength, will affect the rate and character of this reorganization. Therefore, the use of a deuterated aromatic amine as a solvent or reactant can lead to different solvation dynamics compared to its non-deuterated counterpart, which can have cascading effects on the kinetics of reactions occurring within that solvent environment.

The measurement of deuterium KIEs is a fundamental method for probing the rate-determining step and transition state (TS) of a reaction. columbia.edu The nature and magnitude of the KIE provide valuable mechanistic insights. princeton.edu

Primary KIE : A "normal" primary KIE (kH/kD > 1, typically in the range of 2-8) is observed when a bond to the isotopically substituted hydrogen is broken or formed in the rate-limiting step of the reaction. libretexts.orglibretexts.org The magnitude of the effect can provide information about the geometry of the transition state; for example, a linear proton transfer in the TS generally leads to a larger KIE.

Secondary KIE : These are smaller effects (kH/kD may be slightly greater or less than 1) observed when the bond to the isotope is not broken but is located at or near the reaction center. libretexts.orgprinceton.edu They arise from changes in the vibrational frequencies of the C-H/D bond between the ground state and the transition state, often due to changes in hybridization. princeton.edu

Inverse KIE : An inverse KIE (kH/kD < 1) is a less common but mechanistically significant phenomenon. columbia.edu It often indicates that the vibrational force constant for the H/D-containing bond is greater in the transition state than in the reactant. This can occur in equilibrium processes where the deuterium prefers to be in the more strongly bonded state or in kinetic processes involving the formation of intermediates like σ-complexes prior to the rate-determining step. columbia.edurutgers.edu

In the context of this compound formation, DKIE studies could be used to verify the rate-determining step. For example, if the rearrangement of the PABA intermediate, which involves C-H bond breaking at the aromatic ring during electrophilic attack, were rate-limiting, a primary KIE would be expected.

Table 3: Types of Deuterium Kinetic Isotope Effects and Their Mechanistic Implications

| KIE Type | Typical kH/kD Value | Interpretation | Reference |

|---|---|---|---|

| Primary (Normal) | > 1 (typically 2-8) | Bond to isotope is broken/formed in the rate-determining step. | libretexts.orglibretexts.org |

| Secondary | ≠ 1 (often 0.7-1.5) | Isotopically substituted bond is not broken but is near the reaction center; reflects changes in hybridization or hyperconjugation at the TS. | libretexts.orgprinceton.edu |

| Inverse | < 1 | Indicates a strengthening of the vibrational force constant at the TS or an inverse equilibrium isotope effect preceding the rate-limiting step. | columbia.edurutgers.edu |

Investigation of Intermolecular Interactions and Hydrogen Bonding Dynamics in Deuterated Amines

The substitution of protium (¹H) with deuterium (²H or D) in the amine groups of aromatic diamines like this compound introduces subtle yet significant changes in the nature and dynamics of intermolecular interactions, particularly hydrogen bonding. These alterations, known as deuterium isotope effects, provide a powerful tool for investigating the intricacies of molecular self-assembly and interaction potentials. The study of these effects primarily involves spectroscopic techniques and computational modeling.

In the solid state, the non-deuterated parent compound, 4,4'-methylenedianiline, engages in extensive hydrogen bonding, with molecules forming one-dimensional chains through N-H···N interactions. researchgate.net Upon deuteration, forming this compound, the dynamics of these hydrogen bonds are modified. The greater mass of deuterium compared to protium results in a lower zero-point vibrational energy for the N-D bond. This fundamental difference can lead to a slight shortening of the covalent N-D bond and a corresponding alteration in the length and strength of the N-D···N hydrogen bond compared to the N-H···N bond. nih.govfu-berlin.de

Spectroscopic Analysis of Isotope Effects

Spectroscopic methods are paramount in detecting the influence of deuteration on hydrogen bonding. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly sensitive to these isotopic changes.

Infrared (IR) Spectroscopy: One of the most direct manifestations of N-H to N-D substitution is the shift in the vibrational frequency of the amine stretching mode. The N-D bond vibrates at a lower frequency (wavenumber) than the N-H bond due to the increased mass of deuterium. This shift can be approximated by the relationship:

ν(N-D) ≈ ν(N-H) / √2

This predictable shift allows for the clear identification of deuteration and provides insights into the strength of the hydrogen bond. A comparison of typical vibrational frequencies for the amine group in 4,4'-methylenedianiline and its deuterated analog is presented below.

Table 1: Comparison of Typical IR Stretching Frequencies for N-H and N-D Bonds

| Vibrational Mode | Bond | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Symmetric Stretch | N-H | ~3350 - 3400 |

| N-D | ~2480 - 2520 (Calculated) | |

| Asymmetric Stretch | N-H | ~3450 - 3500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium isotope effects are also observable in NMR spectra. Although deuterium itself is not typically observed in ¹H NMR, its presence influences the chemical shifts of nearby nuclei, an effect transmitted through covalent bonds or through space via hydrogen bonds. nih.gov This "isotope shift" is usually small but measurable. For instance, the deuteration of an N-H group can cause a slight upfield shift (lower ppm value) in the resonance of adjacent ¹³C nuclei. The magnitude of this two-bond isotope effect (²ΔC(ND)) can be correlated with the strength of the intramolecular or intermolecular hydrogen bond. ruc.dkscispace.com

Table 2: Representative Deuterium Isotope Effects on ¹³C NMR Chemical Shifts in Phenylenediamine Derivatives

| Isotope Effect Type | Nucleus Affected | Typical Shift (ppm) | Implication |

|---|---|---|---|

| ²ΔC(ND) | Carbon adjacent to N-D | 0.1 - 0.4 | Magnitude can correlate with H-bond strength. nih.gov |

Computational Modeling of Intermolecular Interactions

Density Functional Theory (DFT) calculations are a valuable tool for modeling the geometric and energetic consequences of deuteration. By performing geometry optimizations, researchers can predict changes in bond lengths, bond angles, and intermolecular distances. These calculations can quantify the stabilization energy of hydrogen-bonded dimers or larger molecular clusters, comparing the deuterated and non-deuterated species. researchgate.netphyschemres.org

Theoretical studies on analogous systems, such as aniline-water complexes, show that the N-H···O hydrogen bond length and interaction energy are sensitive to the computational method used, but consistently demonstrate the importance of these interactions in defining molecular complexes. physchemres.org For this compound, DFT calculations would be expected to show a slight decrease in the covalent N-D bond length compared to the N-H bond and a corresponding adjustment in the N···N distance of the hydrogen bond.

Table 3: Theoretical Geometric Parameters for Hydrogen Bonding in Amines (Illustrative DFT Data)

| Parameter | N-H Species (Illustrative) | N-D Species (Illustrative) | Expected Change upon Deuteration |

|---|---|---|---|

| Covalent Bond Length (Å) | r(N-H) ≈ 1.012 | r(N-D) ≈ 1.009 | Shortening |

| H-Bond Length (Å) | r(H···N) ≈ 2.250 | r(D···N) ≈ 2.252 | Minor Lengthening/Shortening |

| H-Bond Angle (°) | ∠(N-H···N) ≈ 170 | ∠(N-D···N) ≈ 170 | Minimal Change |

Advanced Spectroscopic Characterization of 4,4 Methylene D2 Dianiline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds such as 4,4'-Methylene-D2-dianiline, specific NMR methods are employed to confirm the site of deuteration and to study the electronic and structural effects of isotopic substitution.

Deuterium (B1214612) NMR (2H NMR) for Site-Specific Labeling Confirmation and Quantitative Analysis

Deuterium (²H) NMR spectroscopy serves as a direct and unambiguous method to confirm the successful incorporation of deuterium at the intended methylene (B1212753) bridge position in this compound. Since the natural abundance of deuterium is very low (approximately 0.016%), a strong signal in the ²H NMR spectrum is definitive proof of isotopic enrichment.

The ²H NMR spectrum of this compound is expected to show a single resonance corresponding to the deuterated methylene group (-CD₂-). The chemical shift of this signal is analogous to the proton chemical shift of the corresponding non-deuterated compound but is measured on a different frequency scale. The absence of signals at other positions confirms the site-specificity of the labeling.

Quantitative analysis can also be performed using ²H NMR. By integrating the signal corresponding to the -CD₂- group and comparing it to a known internal standard, the isotopic enrichment level can be determined. This provides a robust measure of the percentage of deuterium incorporation at the methylene position.

Table 1: Expected ²H NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

Note: The chemical shift is an approximation based on the typical ¹H NMR shift for a methylene bridge in a similar chemical environment.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) with Observed Deuterium Isotope Effects

The substitution of protons with deuterons at the methylene bridge induces observable changes in the ¹H and ¹³C NMR spectra, known as deuterium isotope effects. These effects are valuable for confirming the location of the deuterium label and for studying subtle changes in molecular vibrations and structure.

In the ¹H NMR spectrum of this compound, the most significant change is the disappearance or dramatic reduction in the intensity of the signal corresponding to the methylene protons (typically around 3.8 ppm). Any residual signal would be due to the presence of incompletely deuterated species (Ar-CHD-Ar or Ar-CH₂-Ar). The residual CHD isotopomer would appear as a triplet due to coupling with the spin-1 deuterium nucleus. Furthermore, small upfield shifts (typically <0.05 ppm) may be observed for the adjacent aromatic protons due to long-range isotope effects.

In the ¹³C NMR spectrum, deuterium substitution has more pronounced effects. The carbon atom directly attached to the deuterium atoms (the methylene carbon) will exhibit a significant upfield shift (a negative isotope effect) of approximately 0.5-1.0 ppm. huji.ac.il Its signal will also appear as a quintet due to coupling with the two deuterium nuclei (n=2, 2nI+1 = 5, where I=1 for ²H). The carbon atoms further away from the deuteration site (the aromatic carbons) will experience smaller, long-range isotope effects, which generally decrease with distance. rsc.org These long-range effects provide further confirmation of the label's position. rsc.orgnih.gov

Table 2: Expected ¹H and ¹³C NMR Isotope Effects for this compound

| Spectrum | Nucleus | Expected Shift (δ, ppm) in ¹H Analog | Observed Change in D₂ Analog | Reason |

|---|---|---|---|---|

| ¹H NMR | -CH₂- | ~3.8 | Signal disappearance/reduction | Replacement of ¹H with ²H |

| ¹³C NMR | -CD₂- | ~40 | Upfield shift (Δδ ≈ -0.8 ppm), quintet multiplicity | One-bond isotope effect, ¹J(¹³C, ²H) coupling |

| ¹³C NMR | C-ipso | ~145 | Small upfield shift (Δδ ≈ -0.1 ppm) | Two-bond isotope effect |

Nitrogen-15 NMR (¹⁵N NMR) for Deuterium Isotope Shift Analysis and Coupling Constants

Nitrogen-15 (¹⁵N) NMR spectroscopy is a sensitive probe of the electronic environment around the nitrogen atoms. nih.gov Although the natural abundance of ¹⁵N is low (0.37%), it is a spin-½ nucleus, which results in sharp NMR signals, unlike the quadrupolar ¹⁴N nucleus. huji.ac.il In this compound, ¹⁵N NMR can be used to investigate long-range deuterium isotope effects on the nitrogen chemical shifts.

The deuteration at the methylene bridge is four bonds away from the nitrogen atoms. While three-bond isotope effects are common, four-bond effects are typically very small or non-existent unless transmitted through a specific bonding arrangement like a hydrogen bond. scispace.com In this case, a very small upfield shift might be observed for the ¹⁵N signal. scispace.comnih.gov The magnitude of this long-range isotope effect (⁴Δ¹⁵N(D)) can provide information about the conformation and electronic communication across the molecule.

Changes in coupling constants, such as the ¹J(¹⁵N,¹H) coupling of the amine group, are not expected to be directly affected by deuteration at the distant methylene bridge.

Table 3: Expected ¹⁵N NMR Data for this compound

| Parameter | Expected Value in ¹H Analog | Expected Change in D₂ Analog |

|---|---|---|

| ¹⁵N Chemical Shift (δ, ppm) | ~ -320 (relative to CH₃NO₂) | Small upfield shift (⁴Δ¹⁵N(D) < 0.1 ppm) |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for confirming the molecular weight and determining the isotopic purity of labeled compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Purity Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the differentiation of ions with very similar mass-to-charge (m/z) ratios. nih.govrsc.org This capability is crucial for determining the isotopic purity of this compound. researchgate.net

HRMS can resolve the molecular ions of the different isotopologues: the unlabeled compound (d₀), the singly deuterated (d₁), and the desired doubly deuterated (d₂) species. By analyzing the relative intensities of these isotopologue peaks in the mass spectrum, the isotopic purity can be calculated with high precision. researchgate.net The accurate mass measurement also confirms the elemental composition, verifying the identity of the compound.

Table 4: Theoretical m/z Values for Isotopologues of 4,4'-Methylene-dianiline

| Isotopologue | Formula | Exact Mass (Da) |

|---|---|---|

| d₀ (unlabeled) | C₁₃H₁₄N₂ | 198.1157 |

| d₁ | C₁₃H₁₃DN₂ | 199.1220 |

The isotopic purity is calculated from the relative abundance of the ion signals after correcting for the natural isotopic contributions. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies for Deuterated Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Primary amines like 4,4'-Methylene-dianiline can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polar -NH₂ groups. Therefore, a derivatization step is often necessary to improve their volatility and thermal stability. libretexts.orgyoutube.com

Common derivatization strategies for amines include silylation or acylation. libretexts.orgsigmaaldrich.com For example, the amine groups can be reacted with an acylating agent like pentafluoropropionic anhydride (PFPA) or a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form less polar and more volatile derivatives. sigmaaldrich.com

When analyzing the deuterated analyte, the resulting derivative will have a molecular weight that is two mass units higher than the corresponding unlabeled derivative, allowing for clear identification and quantification by the mass spectrometer. This approach is also used in quantitative studies where the deuterated compound serves as an ideal internal standard for the unlabeled analyte due to its similar chemical properties and chromatographic retention time. nih.gov

Table 5: Common Derivatization Reactions for GC-MS Analysis

| Derivatization Method | Reagent | Product Functional Group | Change in Molecular Weight |

|---|---|---|---|

| Acylation | Pentafluoropropionic anhydride (PFPA) | -NH-CO-C₂F₅ | +146 per group |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of thermally labile and polar molecules like this compound. wikipedia.orgnih.gov This method typically generates ions with minimal fragmentation, which is advantageous for unambiguously identifying the molecular ion. wikipedia.orgnih.gov

In ESI-MS analysis, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For aromatic amines, ionization in the positive ion mode is common, resulting in the formation of a protonated molecule, denoted as [M+H]⁺. acs.orgnih.gov

For this compound (C₁₃H₁₂D₂N₂), the molecular weight is approximately 200.28 g/mol . The ESI-MS spectrum is therefore expected to show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 201.29. The soft nature of the ESI technique ensures that this molecular ion peak is typically the most abundant in the spectrum, providing clear evidence of the compound's molecular mass. wikipedia.org

| Ion Species | Expected m/z | Ionization Mode |

| [M+H]⁺ | ~201.29 | Positive |

| [M]⁺ | ~200.28 | Positive |

Table 1: Expected Molecular Ions for this compound in ESI-MS.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy) for Bond Characterization

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups and characterizing the chemical bonds within a molecule. The FT-IR spectrum of this compound provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds.

The spectrum of its non-deuterated analog, 4,4'-methylenedianiline, shows well-defined peaks for the primary amine groups, including sharp N-H stretching vibrations around 3336-3420 cm⁻¹ and an N-H in-plane bending vibration near 1614 cm⁻¹. researchgate.net The aromatic ring is characterized by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

The key difference in the spectrum of this compound is the presence of deuterium on the methylene bridge. The C-D bonds vibrate at lower frequencies than C-H bonds due to the heavier mass of deuterium. The characteristic C-H stretching of a CH₂ group (approx. 2850-2925 cm⁻¹) would be replaced by C-D stretching vibrations, which are expected to appear in the 2100-2200 cm⁻¹ region. Similarly, C-D bending vibrations will be shifted to lower wavenumbers compared to their C-H counterparts.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound |

| N-H Stretch | Primary Amine (-NH₂) | 3336 - 3420 | 4,4'-Methylenedianiline researchgate.net |

| Aromatic C-H Stretch | Benzene Ring | >3000 | 4,4'-Methylenedianiline |

| C-D Stretch | Methylene Bridge (-CD₂-) | ~2100 - 2200 | This compound |

| N-H Bend | Primary Amine (-NH₂) | 1614 | 4,4'-Methylenedianiline researchgate.net |

| Aromatic C=C Stretch | Benzene Ring | ~1510 - 1576 | 4,4'-Methylenedianiline researchgate.net |

| C-N Stretch | Aromatic Amine | ~1250 - 1288 | 4,4'-Methylenedianiline researchgate.net |

Table 2: Characteristic FT-IR Vibrational Frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground state to a higher energy excited state. For aromatic compounds like this compound, these absorptions are typically due to π→π* and n→π* electronic transitions associated with the benzene rings and the lone pairs of electrons on the nitrogen atoms.

The UV-Vis spectrum of the parent compound, 4,4'-methylenedianiline, when dissolved in methanol, exhibits a strong absorption maximum (λmax) at 243 nm and a second, weaker maximum at 289 nm. cdc.gov The isotopic substitution of hydrogen with deuterium on the methylene bridge is not expected to significantly alter the electronic transitions, so the UV-Vis spectrum of this compound should be nearly identical to that of its non-deuterated counterpart. The absorption maxima are sensitive to the solvent and the pH of the solution; in acidic water (pH < 7), the maximum at 289 nm shifts to a lower wavelength of 261 nm. cdc.gov

| Wavelength (λmax) | Solvent | Corresponding Electronic Transition |

| 243 nm | Methanol | π→π |

| 289 nm | Methanol | n→π |

| 261 nm | Acidic Water (pH < 7) | n→π* (protonated amine) |

Table 3: UV-Vis Absorption Maxima for 4,4'-Methylenedianiline. cdc.gov

Computational Chemistry and Theoretical Modeling of 4,4 Methylene D2 Dianiline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium- to large-sized organic molecules like 4,4'-Methylene-D2-dianiline. DFT methods are used to approximate the solution to the Schrödinger equation by modeling the electron density of the system.

DFT calculations are instrumental in elucidating the fundamental electronic and structural properties of this compound. These calculations can predict molecular geometry, orbital energies, and thermodynamic stability.

Electronic Structure: The electronic character of a molecule is defined by the distribution of its electrons. DFT is used to calculate key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests higher reactivity. nih.gov For the parent compound, 4,4'-methylenedianiline, DFT calculations reveal the localization of the HOMO primarily on the aniline (B41778) rings, indicating these are the likely sites for electrophilic attack. The LUMO is distributed more broadly across the molecule. Deuteration at the methylene (B1212753) bridge is not expected to significantly alter the HOMO or LUMO energies but can subtly influence the vibrational modes associated with these orbitals.

Molecular Conformation: this compound is a flexible molecule with multiple rotational degrees of freedom, particularly around the C-N bonds and the bonds to the central methylene group. DFT-based geometry optimization can identify the most stable conformations (energy minima) and the transition states for rotation between them. The global minimum energy structure for 4,4'-methylenedianiline typically exhibits a non-planar arrangement of the aniline rings relative to each other, with the amino groups also potentially being non-planar.

Table 1: Calculated Properties of 4,4'-Methylenedianiline (Parent Compound) using DFT Note: These are representative values derived from typical DFT calculations (e.g., B3LYP/6-31G(d) level of theory). Actual values may vary based on the specific functional and basis set.

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -5.2 eV | Indicates the electron-donating ability; related to ionization potential. |

| LUMO Energy | ~ -0.3 eV | Indicates the electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | ~ 4.9 eV | Correlates with chemical stability and reactivity. nih.gov |

| Dipole Moment | ~ 1.5 - 2.0 D | Measures the overall polarity of the molecule. |

| Heat of Formation (gas) | ~ +150 to +170 kJ/mol | Indicates the energy required to form the molecule from its constituent elements. nih.gov |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, providing critical insights into reaction mechanisms. This involves locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov For reactions involving this compound, DFT can elucidate how deuterium (B1214612) substitution at the methylene bridge affects the reaction pathways.

The formation of 4,4'-methylenedianiline from aniline and formaldehyde (B43269) proceeds through several key intermediates. nih.govresearchgate.net Computational studies using methods like G3MP2B3 have detailed a multi-step mechanism in acidic media. nih.gov When the methylene bridge is deuterated, the primary influence is on reactions where the C-D bond is stretched or broken in the transition state.

According to transition state theory, the rate of a reaction is exponentially dependent on the activation energy—the energy difference between the reactants and the transition state. By calculating the vibrational frequencies of the transition state, DFT can be used to quantify the effect of deuteration. The C-D bond has a lower zero-point energy than a C-H bond due to the heavier mass of deuterium. libretexts.org This difference in ZPVE often leads to a higher activation energy for breaking a C-D bond compared to a C-H bond, a phenomenon known as the primary kinetic isotope effect. DFT calculations can precisely model this energetic difference, allowing for the prediction of reaction rates and the validation of proposed mechanisms.

Ab Initio Quantum Chemical Methods for Mechanistic Insights

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data or empirical parameters. wikipedia.orgchemeurope.com These methods provide a rigorous theoretical foundation for understanding chemical reactions.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory. chemeurope.comnih.gov While computationally more demanding than DFT, they offer a systematic way to improve accuracy. For mechanistic studies, high-level ab initio methods are often considered the "gold standard."

In the context of this compound, ab initio calculations can provide highly accurate energy profiles for its formation and subsequent reactions. nih.govresearchgate.net By meticulously calculating the energies of all species along a proposed reaction coordinate, these methods can:

Validate Reaction Mechanisms: Confirm the sequence of elementary steps, such as the formation of aminal intermediates and their subsequent rearrangement. researchgate.net

Quantify Isotope Effects: Provide a precise theoretical value for the kinetic isotope effect by calculating the vibrational frequencies at the reactant and transition states for both the deuterated and non-deuterated species.

For instance, an ab initio study on the formation of 4,4'-MDA confirmed an eight-step mechanism and analyzed the thermodynamics of competing side reactions, providing a deep molecular-level understanding of how to optimize reaction conditions to favor the desired product. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum mechanics methods excel at describing the electronic structure and energetics of a molecule at a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions with the environment (like a solvent).

For a flexible molecule like this compound, MD simulations are invaluable for:

Conformational Sampling: Exploring the full range of accessible conformations by simulating the molecule's movement at a given temperature. This can reveal the relative populations of different conformers and the energy barriers between them.

Solvent Effects: Understanding how the molecule's structure and dynamics are influenced by a solvent. MD can model the explicit interactions between the solute and solvent molecules, providing a more realistic picture than gas-phase calculations.

Transport Properties: Predicting properties like diffusion coefficients by analyzing the trajectory of the molecule over time.

The forces between atoms in an MD simulation are typically described by a "force field," which is a set of empirical functions and parameters. While less accurate than quantum methods for describing bond breaking and forming, MD simulations can be run for much longer timescales (nanoseconds to microseconds) and for much larger systems, making them ideal for studying the dynamic behavior of molecules in realistic environments.

Prediction and Interpretation of Spectroscopic Parameters for Deuterated Analogues

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can be crucial for identifying and characterizing molecules. researchgate.net For this compound, theoretical predictions can aid in the interpretation of experimental spectra like NMR and IR.

Infrared (IR) Spectroscopy: IR spectra arise from the vibrations of molecular bonds. DFT calculations can predict the vibrational frequencies and their corresponding intensities with good accuracy. The substitution of hydrogen with deuterium at the methylene bridge will cause a significant shift in the frequencies of vibrational modes involving that position. Specifically, C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations due to the increased mass of deuterium. DFT can predict the exact magnitude of this shift, which is a key signature for confirming successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also predict NMR chemical shifts and coupling constants. While the effect of deuterium substitution on the ¹H and ¹³C chemical shifts of the nearby aniline rings is generally small (a secondary isotope effect), the most direct confirmation of deuteration would be the absence of the proton signal from the methylene bridge in the ¹H NMR spectrum and the appearance of a characteristic signal in the ²H (deuterium) NMR spectrum.

Table 2: Predicted Vibrational Frequency Shifts upon Deuteration (C-H vs. C-D) Based on typical harmonic frequency calculations. Experimental values may differ.

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Expected Shift (cm⁻¹) |

| Symmetric Stretch | ~2850 | ~2100 | ~ -750 |

| Asymmetric Stretch | ~2925 | ~2200 | ~ -725 |

| Bending (Scissoring) | ~1450 | ~1050 | ~ -400 |

Theoretical Basis of Deuterium Isotope Effects on Reaction Rates and Spectroscopic Signatures

The substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H), leads to observable changes in reaction rates and spectroscopic properties. These phenomena, known as isotope effects, are quantum mechanical in origin and can be explained theoretically. aip.org

Effect on Reaction Rates (Kinetic Isotope Effect): The primary kinetic isotope effect (KIE) arises from differences in the zero-point energy (ZPE) of C-H and C-D bonds. libretexts.orgaip.org The ZPE is the minimum possible vibrational energy a bond can have. Because deuterium is heavier than hydrogen, the vibrational frequency of a C-D bond is lower than that of a C-H bond. libretexts.org Consequently, the ZPE of a C-D bond is also lower.

In a reaction where this bond is broken, the bond is significantly weakened in the transition state, and the difference in ZPE between the two isotopes is reduced. This means that more energy is required to reach the transition state for the C-D bond compared to the C-H bond. libretexts.org This results in a slower reaction rate for the deuterated compound. The ratio of the rates (kH/kD) is typically greater than 1 for a primary KIE and its magnitude provides valuable information about the nature of the transition state. columbia.edunih.gov

Effect on Spectroscopic Signatures: The theoretical basis for shifts in spectroscopic signals is also rooted in the mass difference.

Vibrational Spectroscopy (IR/Raman): As described by the harmonic oscillator model, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms. ν ∝ √(k/μ) Since the reduced mass of a C-D system is greater than that of a C-H system, the vibrational frequency is lower. This is why C-D stretching and bending modes appear at significantly lower wavenumbers in an IR spectrum compared to their C-H counterparts. researchgate.net

NMR Spectroscopy: Secondary isotope effects in NMR are more subtle. The lower ZPE and smaller vibrational amplitude of a C-D bond compared to a C-H bond can slightly alter the electron shielding of nearby nuclei, leading to small but measurable changes in their chemical shifts.

Polymerization Kinetics and Advanced Materials Research Applications of 4,4 Methylene D2 Dianiline

Role as a Deuterated Monomer in Polymer Synthesis

4,4'-Methylene-D2-dianiline serves as a deuterated analogue to the widely used industrial monomer, 4,4'-methylenedianiline (MDA). Its primary role in polymer science is not to create fundamentally new materials but to act as a labeled tracer for mechanistic studies and advanced materials characterization. The substitution of hydrogen with deuterium (B1214612) at the amine functional groups provides a powerful tool for investigating polymerization kinetics and the resulting polymer properties. Deuterated polymers are particularly valuable for techniques like small-angle neutron scattering (SANS), where the significant difference in neutron scattering length between hydrogen and deuterium allows for "contrast variation," enabling detailed analysis of polymer structure and dynamics. nih.govsci-hub.seosti.gov The synthesis of polymers must often start from deuterated monomers, as direct hydrogen-deuterium exchange on the final polymer is frequently impractical. sine2020.eueuropa.eu

Polyurethane Chemistry and Deuterium Substitution Effects on Polymerization Kinetics

In polyurethane synthesis, aromatic diamines like this compound function as chain extenders. The polymerization proceeds via a step-growth mechanism involving the nucleophilic addition of the diamine to a diisocyanate. wikipedia.org The reaction forms a urea linkage, contributing to the hard segment of the polyurethane, which imparts strength and thermal stability.

The substitution of protium (¹H) with deuterium (²H) on the nitrogen atoms (N-D vs. N-H) introduces a kinetic isotope effect (KIE). The N-D bond has a lower zero-point vibrational energy than the N-H bond, making it stronger and more difficult to break. However, in the standard mechanism for urethane (or urea) formation, the cleavage of the N-H bond is not typically the rate-determining step. The initial nucleophilic attack of the amine nitrogen on the isocyanate carbon is the crucial step.

Consequently, a primary KIE is generally not observed. Instead, a smaller, secondary KIE may occur. This secondary effect arises from changes in the vibrational modes of the transition state upon deuterium substitution. The different steric profile and electronic properties of the N-D bond compared to the N-H bond can subtly alter the reactivity of the amine. Research on polyurethane formation kinetics, often monitored through techniques like FT-IR or NMR spectroscopy, indicates that catalysts play a significant role in the reaction rates, and any isotopic effects would be observed in relation to these catalyzed mechanisms. nih.govresearchgate.net While specific kinetic data for this compound is scarce, the expected effect is a slight modification of the reaction rate compared to its protonated counterpart, which can be used to probe the transition state of the polymerization reaction.

Epoxy Resin Curing Kinetics with Deuterated Diamine Hardeners

Aromatic diamines are extensively used as curing agents or hardeners for epoxy resins. This compound can fulfill this role, where its two primary amine groups, each with two reactive deuterons, can react with four epoxide groups. This reaction leads to the formation of a highly cross-linked, three-dimensional thermoset network.

The curing mechanism involves the nucleophilic attack of the amine nitrogen on an epoxide ring, followed by ring-opening and the transfer of a proton (or deuteron) from the amine to the newly formed alkoxide. In this case, the cleavage of the N-D bond is an integral part of the reaction sequence. Therefore, a primary kinetic isotope effect is expected, where the rate of curing with the deuterated diamine is significantly slower than with the non-deuterated 4,4'-methylenedianiline. This deceleration of the curing process can be advantageous, potentially leading to a longer pot life and allowing for more controlled processing of the resin system. Furthermore, a slower reaction can allow for greater molecular mobility before the gel point, potentially resulting in a more uniform network structure with lower internal stresses.

Polyamide and Polyimide Formation with Deuterated Aromatic Diamines

This compound is a suitable monomer for the synthesis of deuterated aromatic polyamides and polyimides, which are known for their exceptional thermal stability and mechanical strength. nsf.govmdpi.comnih.gov

Polyamides: Aromatic polyamides (aramids) are synthesized through the polycondensation of a diamine with a dicarboxylic acid chloride. The use of this compound would result in an aramid with deuterium labels on the amide linkages. Similar to polyurethane formation, the rate-determining step is the nucleophilic attack of the amine on the acyl chloride. While an N-D bond is broken during the reaction, it is typically in a fast, subsequent deprotonation step. Therefore, only a minor secondary KIE on the polymerization rate is anticipated.

Polyimides: The synthesis of polyimides is most commonly a two-step process. vt.edu First, a diamine and a dianhydride react at ambient temperature to form a soluble poly(amic acid) precursor. nasa.gov Subsequently, this precursor is thermally or chemically cyclized (imidized) to form the final, insoluble polyimide.

Poly(amic acid) formation: The reaction rate depends on the nucleophilicity of the diamine and the electrophilicity of the dianhydride. vt.edu Deuteration at the amine is expected to have a small, secondary isotopic effect on the rate of this initial step.

Imidization: This step involves an intramolecular cyclization with the elimination of water. The presence of deuterium on the amide nitrogen could influence the kinetics of this ring-closure reaction.

The primary application of using this compound in these polymers is to enable advanced characterization of the final material's structure and morphology using neutron scattering. ornl.gov

Mechanistic Aspects of Polymerization Processes Incorporating Deuterium

The incorporation of deuterium into a monomer like this compound does not change the fundamental polymerization mechanism but provides a means to study its dynamics and the resulting polymer structure.

Chain Growth and Step-Growth Polymerization Dynamics

The polymerization reactions involving this compound—namely polyurethane, epoxy, polyamide, and polyimide synthesis—are all classic examples of step-growth polymerization . wikipedia.orglibretexts.org This mechanism is characterized by the reaction of any two functional groups, meaning monomers can react with other monomers, monomers with oligomers, or oligomers with other oligomers. High molecular weight polymers are only achieved at very high degrees of conversion. wikipedia.org

This is fundamentally different from chain-growth polymerization , where monomers add sequentially to a limited number of active centers (e.g., radicals, cations, or anions). libretexts.org In chain growth, high molecular weight polymers are formed rapidly at the beginning of the reaction. The use of a deuterated monomer does not alter whether the process is step-growth or chain-growth; it remains an intrinsic characteristic of the reacting functional groups.

Influence of Deuterium on Reaction Rates, Polymer Microstructure, and Network Formation

The substitution of hydrogen with deuterium can have measurable consequences on various aspects of polymerization and material properties.

Reaction Rates: As discussed previously, deuterium substitution leads to kinetic isotope effects (KIEs).

A primary KIE (a significant slowing of the reaction) is expected when an N-D bond is broken in the rate-determining step, as is likely in the curing of epoxy resins.

A secondary KIE (a smaller change in rate) occurs when the deuterium is not directly involved in bond-breaking in the rate-determining step but influences it through changes in the stability of the transition state. This is expected in polyurethane, polyamide, and polyimide formation.

Polymer Microstructure: While deuteration does not alter the chemical sequence of the polymer chain, it has subtle effects on physical properties that influence microstructure. The C-D bond is slightly shorter and stronger than the C-H bond, and N-D bonds are stronger than N-H bonds. nih.gov This can lead to:

Changes in intermolecular forces, particularly hydrogen (or deuterium) bonding.

Slight alterations in the crystalline packing and lattice parameters of semi-crystalline polymers. researchgate.net

Variations in the glass transition temperature and melting temperature compared to the protonated analogue. nih.gov

The most significant impact of deuteration on microstructure analysis comes from its use in neutron scattering . By selectively deuterating one component in a polymer blend or one block in a copolymer, researchers can generate contrast and directly visualize the morphology, chain conformation, and phase behavior of complex polymer systems. sci-hub.seresearchgate.net

Network Formation: In thermosetting systems like epoxy resins, the kinetics of the curing reaction directly impacts the final network architecture. The slower cure rate induced by the KIE from using this compound can lead to a more homogeneous network. The extended time before gelation allows polymer chains to relax and diffuse more effectively, which can reduce the formation of internal stresses and structural defects, potentially enhancing the mechanical properties and durability of the final material.

Interactive Data Table: Expected Kinetic Effects of Deuteration

Click to view the interactive table

| Polymer System | Monomer Role of this compound | Polymerization Type | Expected Kinetic Isotope Effect (KIE) | Impact on Reaction Rate |

| Polyurethane | Chain Extender | Step-Growth | Secondary | Minor change |

| Epoxy Resin | Curing Agent / Hardener | Step-Growth (Network Formation) | Primary | Significant decrease |

| Polyamide | Diamine Monomer | Step-Growth | Secondary | Minor change |

| Polyimide | Diamine Monomer | Step-Growth (Two-step) | Secondary | Minor change |

Interactive Data Table: Influence of Deuterium on Polymer Properties

Click to view the interactive table

| Property | Influence of Deuterium Substitution | Primary Reason | Key Application |

| Reaction Kinetics | Slower or slightly altered reaction rates | Kinetic Isotope Effect (KIE) | Mechanistic studies of polymerization |

| Intermolecular Forces | Modified hydrogen bonding strength | Stronger N-D vs. N-H bonds | Tuning of thermal properties (Tg, Tm) |

| Crystallinity | Slight changes in crystal packing and lattice volume | Shorter C-D/N-D bond lengths | Fine-tuning material morphology |

| Neutron Scattering Contrast | Dramatically enhanced | Large difference in scattering cross-section of H vs. D | Elucidation of polymer microstructure and dynamics |

| Network Formation | Potentially more uniform network with lower stress | Slower curing kinetics allowing for chain relaxation | Improved thermomechanical properties of thermosets |

Derivatization and Advanced Analytical Strategies for Deuterated Dianilines

Chemical Derivatization Techniques for Enhanced Analytical Performance

Due to the polar nature of the amine groups in 4,4'-methylenedianiline (MDA), direct analysis by gas chromatography can lead to poor peak shape, including tailing, which compromises resolution and sensitivity. cdc.gov Derivatization of these amine groups is a crucial step to produce a more volatile and thermally stable species suitable for GC analysis. cdc.gov

Acylation and Silylation for Chromatographic Compatibility (e.g., GC)

Acylation is a widely employed derivatization technique for primary and secondary amines, including deuterated dianilines. This process involves the introduction of an acyl group, which reduces the polarity of the amine, thereby increasing its volatility and improving its chromatographic properties. researchgate.net Commonly used acylation reagents include perfluorinated acid anhydrides such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFAA). cdc.govsigmaaldrich.com The resulting perfluoroacyl derivatives are stable, volatile, and highly responsive to electron capture detectors (ECD), making this a sensitive method for trace analysis. sigmaaldrich.comosha.gov

Silylation is another effective derivatization method that replaces active hydrogens in polar functional groups with a non-polar trimethylsilyl (TMS) group. phenomenex.com This chemical modification significantly reduces the analyte's boiling point and polarity, making it amenable to GC analysis. phenomenex.com Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful agents capable of derivatizing amines. phenomenex.comnih.gov The choice of silylating reagent can depend on the reactivity of the amine and the presence of other functional groups. phenomenex.com For instance, N-trimethylsilylimidazole (TMSI) is effective for hydroxyl groups but less so for amines, while BSTFA and MSTFA can derivatize a broader range of functional groups, including amines and amides. phenomenex.com

| Derivatization Technique | Reagent Examples | Effect on Analyte | Chromatographic Benefit |

| Acylation | Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA) | Reduces polarity, increases volatility | Improved peak shape, enhanced sensitivity with ECD |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Reduces polarity, lowers boiling point | Increased volatility, improved thermal stability |

Optimization of Derivatizing Agents (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) and Reaction Conditions

The efficiency of the derivatization reaction is critical for accurate quantification and is dependent on several factors, including the choice of reagent, solvent, catalyst, reaction time, and temperature.

Trifluoroacetic anhydride (TFAA) is a highly reactive and volatile perfluoroacylated acylation reagent that forms stable and volatile derivatives with amines. osha.govsigmaaldrich.com TFAA derivatization reactions are often rapid and can be carried out in a solvent with a catalyst to enhance the reaction rate. osha.govsigmaaldrich.com Bases such as triethylamine (TEA) and trimethylamine (TMA) are frequently used as acid scavengers to drive the reaction to completion. sigmaaldrich.com A typical procedure may involve dissolving the sample in a suitable solvent like benzene, adding an acid scavenger, followed by the addition of TFAA, and heating the mixture at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 15 minutes). sigmaaldrich.comsigmaaldrich.com

Pentafluoropropionic anhydride (PFPA) is another effective derivatizing agent for amines, yielding derivatives with excellent chromatographic properties. researchgate.netsigmaaldrich.com Similar to TFAA, the use of an acid scavenger is recommended to prevent potential damage to the GC column from acidic byproducts. sigmaaldrich.com The derivatization of diamines like MDA with PFPA is often performed in a solvent such as toluene. researchgate.net Studies have shown that the choice of solvent for extracting the derivatives (e.g., ethyl acetate versus toluene) and the starting GC column temperature can significantly influence the analytical results. nih.govnih.gov For instance, a lower starting oven temperature may be necessary for the optimal analysis of certain PFPA derivatives. nih.gov

Optimization of the derivatization process often involves a systematic evaluation of these parameters to achieve complete derivatization and maximum detector response. This can include varying the reagent concentration, reaction time, and temperature to find the optimal conditions for the specific analyte and matrix. sigmaaldrich.com

| Parameter | Trifluoroacetic Anhydride (TFAA) | Pentafluoropropionic Anhydride (PFPA) |

| Reactivity | Highly reactive and volatile sigmaaldrich.comosha.gov | Effective for forming stable derivatives researchgate.net |

| Catalyst/Acid Scavenger | Triethylamine (TEA), Trimethylamine (TMA) sigmaaldrich.com | Recommended to prevent column damage sigmaaldrich.com |

| Typical Reaction Conditions | Heating at ~50°C for ~15 minutes sigmaaldrich.comsigmaaldrich.com | Heating at ~65°C for ~30 minutes researchgate.net |

| Solvent | Benzene sigmaaldrich.comsigmaaldrich.com | Toluene, Ethyl Acetate researchgate.netnih.govnih.gov |

Sample Preparation Methodologies for Quantitative Analysis in Diverse Matrices

The accurate quantification of 4,4'-Methylene-D2-dianiline requires efficient extraction and cleanup procedures to isolate the analyte from the sample matrix and remove potential interferences. The choice of sample preparation method depends on the nature of the matrix.

Air Samples: For occupational air monitoring, samples are often collected by drawing air through an acid-treated glass fiber filter. osha.govcdc.gov The collected MDA is then extracted from the filter. NIOSH Method 5029, for instance, involves ultrasonic extraction with 0.1 N methanolic potassium hydroxide. cdc.gov Another approach involves extraction with a solution of sodium hydroxide and acetonitrile. nih.gov

Water Samples: The analysis of MDA in water can be achieved through solid-phase extraction (SPE) using a C18 cartridge. nih.gov This allows for the concentration of the analyte and removal of water-soluble interferences. For trace-level analysis, direct aqueous injection into a liquid chromatography/mass spectrometry (LC/MS) system may be possible without extensive sample preparation. labcompare.comamericanlaboratory.com

Soil Samples: A method for the determination of MDA in soils involves solid-phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS). researchgate.net This approach has demonstrated good recovery and precision. researchgate.net The SPE step is crucial for separating the analyte from the complex soil matrix, which can contain interfering organic matter. irsst.qc.ca

Biological Samples: In biological matrices such as urine and plasma, the determination of MDA often involves an initial hydrolysis step to release conjugated forms of the amine. researchgate.net This is typically followed by liquid-liquid extraction (LLE) or SPE to isolate the analyte. researchgate.netnih.gov For example, a work-up procedure for urine and plasma includes acid hydrolysis, extraction into toluene, and subsequent derivatization. researchgate.net

Other Matrices: For samples like polyurethane extracts, a common method involves extraction with diethyl ether followed by derivatization. nih.gov Supported liquid extraction (SLE) has also been shown to be an effective technique for the extraction of aromatic amines from aqueous solutions, offering high recovery and good reproducibility. glsciences.com

Quantitative Analysis Using Deuterated Analogues as Internal Standards (e.g., in GC-MS)

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of accurate and precise quantitative analysis by gas chromatography-mass spectrometry (GC-MS). This technique, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard for quantification.

In this approach, a known amount of the deuterated analogue is added to the sample at the beginning of the analytical procedure. The deuterated internal standard is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, any losses of the analyte during sample preparation can be corrected for, leading to highly accurate and precise results. This is because both the analyte and the internal standard will be affected proportionally by any variations in the analytical process.

For the analysis of MDA, a tetradeuterated analogue has been used as an internal standard for the analysis of water samples by capillary GC with negative ion chemical ionization mass spectrometry (NICI-MS) and electron impact mass spectrometry (EI/MS). nih.gov Similarly, deuterium-labeled amine-PFPA derivatives have been employed as internal standards for the quantification of amine-PFPA derivatives in biological samples, demonstrating good precision and linearity. researchgate.net The use of deuterated internal standards is crucial for compensating for matrix effects and variations in derivatization efficiency, ensuring the reliability of the quantitative data.

| Analytical Step | Role of Deuterated Internal Standard |

| Sample Extraction | Compensates for incomplete extraction or losses during transfer. |

| Derivatization | Corrects for variations in reaction yield and efficiency. |

| GC Injection | Accounts for variability in injection volume. |

| MS Detection | Provides a stable reference for signal intensity, correcting for instrument fluctuations. |

Future Directions and Emerging Research Avenues

Development of Novel and Green Deuteration Methodologies for Aromatic Amines

The synthesis of deuterated aromatic amines, including 4,4'-Methylene-D2-dianiline, is a cornerstone for their application in research and industry. Current methodologies often rely on expensive reagents and harsh reaction conditions. researchgate.net Consequently, a significant research thrust is the development of more sustainable and efficient deuteration processes.

Key Research Areas: